molecular formula C15H29ClN2O3 B6191172 tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride CAS No. 2648895-67-2

tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride

Cat. No.: B6191172
CAS No.: 2648895-67-2
M. Wt: 320.9
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Description

Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride: . This compound features a complex molecular structure, including a tert-butyl group, a hydroxyl group, a pyrrolidinyl ring, and a piperidinyl ring, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrolidinyl and piperidinyl rings. Common synthetic routes include:

  • Nucleophilic Substitution Reactions: : These reactions involve the substitution of a leaving group with a nucleophile, often using strong bases or nucleophiles.

  • Reduction Reactions: : Reduction of intermediates to form the desired hydroxyl group on the pyrrolidinyl ring.

  • Protection and Deprotection Steps: : Protecting groups are often used to prevent unwanted reactions at specific sites, followed by deprotection to reveal the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. This may include the use of continuous flow reactors, large-scale distillation, and crystallization techniques to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation Reactions: : Oxidation of the hydroxyl group to form ketones or aldehydes.

  • Reduction Reactions: : Reduction of carbonyl groups to alcohols.

  • Substitution Reactions: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.

  • Substitution: : Nucleophiles like Grignard reagents, organolithium compounds, and amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials, pharmaceuticals, and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to biological responses such as enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparison with Similar Compounds

Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride: can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: : Similar compounds with pyrrolidine rings, used in various chemical and biological applications.

  • Piperidine derivatives: : Compounds with piperidine rings, often used in pharmaceuticals and organic synthesis.

  • Tert-butyl derivatives: : Compounds containing tert-butyl groups, known for their stability and reactivity.

These compounds share structural similarities but may differ in their specific functional groups, leading to unique properties and applications.

Properties

CAS No.

2648895-67-2

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.9

Purity

95

Origin of Product

United States

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